Lower Molecular Weight and Reduced Lipophilicity vs. 2-Thione Analog
Compared to the 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione analog, the target compound lacks the sulfur atom, resulting in a 32 Da lower molecular weight (226.23 vs. 258.30 g·mol⁻¹) and an estimated LogP decrease of ~0.5–0.7 units, while maintaining a comparable TPSA . This promotes better aqueous solubility and compliance with fragment-like physicochemical criteria (MW < 250, LogP < 3) [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 226.23 g·mol⁻¹; LogP 2.23 (calculated); TPSA 56.74 Ų |
| Comparator Or Baseline | 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione: MW 258.30 g·mol⁻¹ (C12H10N4OS); LogP ~2.8 (estimated from S-contribution) |
| Quantified Difference | ΔMW = −32 Da; ΔLogP ≈ −0.5 to −0.7 |
| Conditions | Calculated/estimated values; no experimental LogP available |
Why This Matters
Lower molecular weight and LogP make the target compound more suitable as a fragment hit or early lead scaffold, aligning with widely accepted physicochemical guidelines for oral bioavailability.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W. & Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
